![molecular formula C14H12ClN3O B5179237 N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide](/img/structure/B5179237.png)
N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide, also known as CAY10566, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, which plays a key role in regulating inflammation and glucose metabolism. Inhibition of 11β-HSD1 has been shown to have anti-inflammatory and anti-diabetic effects.
Biochemical and Physiological Effects:
N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of 11β-HSD1, leading to a decrease in cortisol levels and an increase in cortisone levels. This has been shown to have anti-inflammatory effects in various models. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to improve glucose tolerance in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide is its specificity for 11β-HSD1. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a cancer therapy, either alone or in combination with other agents. Further studies are also needed to better understand the mechanism of action of the compound, and to identify any potential side effects or toxicity issues.
Synthesemethoden
The synthesis of N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide involves the reaction of 4-chlorophenylhydrazine with propargyl bromide, followed by the reaction of the resulting intermediate with 3-bromo-1-phenylprop-1-yne. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis method has been described in detail in a research article by Murali Krishna et al. (2013).
Wissenschaftliche Forschungsanwendungen
N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide has been extensively researched for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been studied in various in vitro and in vivo models, and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-2-3-13(19)16-8-11-9-17-18-14(11)10-4-6-12(15)7-5-10/h4-7,9H,8H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDSKBDMNWYAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(NN=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-[(1-adamantylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5179161.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-fluorophenyl)-2-furamide](/img/structure/B5179172.png)
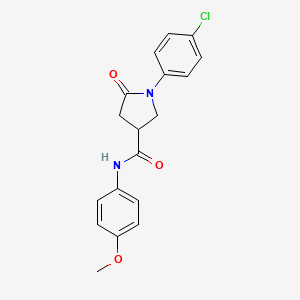
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5179184.png)
![N-benzyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5179186.png)

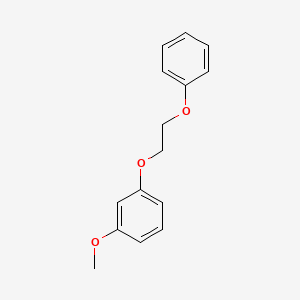
![7-{[(2,3-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5179231.png)
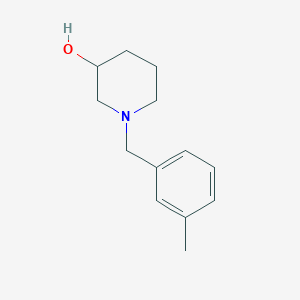
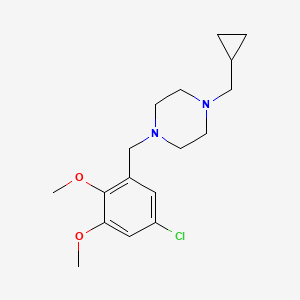
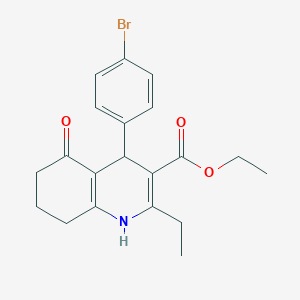
![4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5179251.png)
